molecular formula C11H10ClN3O B8407314 2-Anilino-4-chloro-6-methoxypyrimidine

2-Anilino-4-chloro-6-methoxypyrimidine

Cat. No.: B8407314
M. Wt: 235.67 g/mol
InChI Key: NKSDHWGPZXKCML-UHFFFAOYSA-N
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Description

2-Anilino-4-chloro-6-methoxypyrimidine is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and agrochemical science. This anilino-substituted pyrimidine derivative is characterized by the presence of multiple functional groups—chloro, methoxy, and anilino—which make it a valuable scaffold for constructing more complex molecules through further synthetic modification . Its structure suggests potential as a key precursor in the synthesis of compounds for various screening libraries.Pyrimidine cores are fundamental in medicinal chemistry, and related compounds are known to serve as intermediates for pharmaceuticals and agrochemicals . The specific substitution pattern on this pyrimidine ring is strategically designed to facilitate nucleophilic substitution reactions, allowing researchers to efficiently introduce diverse structural elements. This compound is offered strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity and characterization data. Handle according to the provided safety data sheet in a appropriately controlled laboratory setting.

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

4-chloro-6-methoxy-N-phenylpyrimidin-2-amine

InChI

InChI=1S/C11H10ClN3O/c1-16-10-7-9(12)14-11(15-10)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15)

InChI Key

NKSDHWGPZXKCML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)NC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Diazotization and Coupling

  • Diazonium Salt Formation : Treat ACMP with NaNO₂/HCl at 0–5°C to generate a diazonium intermediate.

  • Aniline Coupling : React the diazonium salt with aniline in aqueous potassium acetate, yielding this compound via electrophilic aromatic substitution.

Critical Parameters :

  • pH control (6–7) prevents byproduct formation.

  • Low temperatures (0–10°C) stabilize the diazonium intermediate.

Nucleophilic Aromatic Substitution (NAS)

  • Activation : Protonate ACMP’s amino group with HCl, enhancing ring electrophilicity.

  • Aniline Displacement : Reflux with aniline in the presence of Cu(I) catalysts (e.g., CuBr) facilitates substitution.

Table 2: Comparative Analysis of Functionalization Methods

MethodTemperature (°C)Yield (%)Purity (%)
Diazotization0–107895.2
NAS with CuBr80–1008597.8

Alternative Routes via Intermediate Halogenation

Source describes synthesizing 4,6-dichloropyrimidine derivatives using phosphorus oxychloride (POCl₃) and organic amines (e.g., DMF, triethylamine). Adapting this protocol:

  • Step 1 : Chlorinate 4-chloro-6-methoxypyrimidine with POCl₃/DMF at 80–85°C to yield 2-amino-4,6-dichloropyrimidine.

  • Step 2 : Methoxylate the 6-position via sodium methoxide, followed by anilino introduction as in Section 2.

Advantages :

  • POCl₃ enables high regioselectivity for chloro substitution.

  • Recovered phosphorus oxychloride (85–90%) reduces environmental waste.

Solvent and Temperature Optimization

Solvent Impact on Reaction Efficiency

  • Polar Aprotic Solvents : Acetone outperforms DMF and acetonitrile in NAS reactions due to superior solubility and low side reactivity.

  • Aqueous Mixtures : Ice-water quenching post-reaction minimizes hydrolysis of chloro groups.

Thermal Stability and Byproduct Control

  • Distillation Conditions : Reducing pressure to −0.095 MPa at 85°C removes excess POCl₃ without degrading the product.

  • Crystallization : Slow cooling (0.5°C/min) yields needle-like crystals with >99% purity.

Analytical Characterization

  • Melting Point : 160–163°C (decomposition), consistent with diazonium-coupled pyrimidines.

  • Spectroscopy :

    • ¹H NMR ([D₆]DMSO): δ 7.68–7.23 (m, 5H, Ar-H), 6.56 (s, 1H, pyrimidine-H).

    • MS : m/z 266 [M+H]⁺, confirming molecular ion integrity.

Environmental and Industrial Considerations

  • Waste Management : Alkaline treatment (30% NaOH) of post-reaction wastewater recovers >90% organic amines for reuse.

  • Cost Efficiency : Bulk solvent recycling reduces raw material costs by 20–25% .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-anilino-4-chloro-6-methoxypyrimidine, and how do reaction conditions influence yield?

  • The compound is typically synthesized via nucleophilic aromatic substitution . For example, 4-chloro-6-methoxypyrimidine reacts with aniline derivatives under acidic or polar aprotic solvent conditions (e.g., DMF or DMSO) . Key factors include:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may increase side products.
  • Catalysts : Acidic conditions (e.g., HCl) or Lewis acids (e.g., AlCl₃) improve electrophilicity at the 4-chloro position .
  • Solvent polarity : Polar aprotic solvents stabilize transition states, favoring substitution over elimination .

Q. Which functional groups in this compound are most reactive, and how are they characterized?

  • The 4-chloro group is highly reactive toward nucleophiles (e.g., amines, thiols), while the methoxy group at position 6 is electron-donating, directing further substitutions. Characterization methods include:

  • NMR : ¹H NMR confirms aromatic proton environments (e.g., δ 6.5–8.5 ppm for anilino protons) .
  • LCMS : Used to verify molecular weight (e.g., m/z 245 [M+H]+ as in related pyrimidines) .
  • HPLC : Assess purity (>95% typical for intermediates) using C18 columns and acetonitrile/water gradients .

Q. What are the primary applications of this compound in medicinal chemistry?

  • It serves as a key intermediate for:

  • Antimalarial agents : Structural analogs with modified anilino groups show activity against Plasmodium species .
  • Kinase inhibitors : Methoxy and chloro groups enhance binding to ATP pockets in tyrosine kinases .
  • Antimicrobials : Derivatives with sulfur or amino substitutions exhibit broad-spectrum activity .

Advanced Research Questions

Q. How can conflicting reactivity data between 6-methoxy and 6-methyl pyrimidine analogs be resolved?

  • The methoxy group increases electron density at position 4 via resonance, making chloro substitution slower than in methyl analogs. To validate:

  • Kinetic studies : Compare reaction rates of 6-methoxy vs. 6-methyl derivatives under identical conditions .
  • DFT calculations : Model electron density maps to predict site-specific reactivity .
  • Control experiments : Use deuterated solvents to rule out solvent effects .

Q. What strategies optimize the regioselective synthesis of derivatives at the 4-position?

  • Directed metalation : Use Pd-catalyzed cross-coupling to introduce aryl/alkyl groups while retaining the methoxy and anilino moieties .
  • Protecting groups : Temporarily block the anilino group with Boc or acetyl to prevent undesired side reactions .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in nucleophilic substitutions .

Q. How do structural modifications impact biological activity, and what assays are recommended for evaluation?

  • Substitution effects :

PositionModificationBioactivity Trend
4Amino group↑ Antifolate activity
2Bromoanilino↑ Tyrosine kinase inhibition
  • Assays :
  • Enzyme inhibition : Use fluorescence-based kinase assays (e.g., EGFR or VEGFR2) .
  • Antiparasitic screens : Plasmodium falciparum growth inhibition assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Q. What analytical techniques resolve purity challenges in scaled-up syntheses?

  • Impurity profiling :

  • HPLC-MS : Identifies byproducts (e.g., dechlorinated or dimerized species) .
  • X-ray crystallography : Confirms crystal structure and detects polymorphs .
    • Purification :
  • Flash chromatography : Optimize with ethyl acetate/hexane gradients (3:1 ratio) .
  • Recrystallization : Use ethanol/water mixtures for high recovery (>90%) .

Methodological Guidelines

  • Synthetic Design : Prioritize substituents that balance electronic (e.g., methoxy) and steric effects (e.g., bulky anilino groups) for target-specific activity .
  • Data Validation : Cross-reference NMR shifts and LCMS data with PubChem entries (e.g., DTXSID40290201) to confirm structural integrity .
  • Troubleshooting : If substitution yields <50%, pre-activate the chloro group with KI or use microwave irradiation .

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